N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
CAS No.:
Cat. No.: VC20062998
Molecular Formula: C26H23FN4O5
Molecular Weight: 490.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23FN4O5 |
|---|---|
| Molecular Weight | 490.5 g/mol |
| IUPAC Name | N-[(4-fluorophenyl)methyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
| Standard InChI | InChI=1S/C26H23FN4O5/c27-20-12-10-18(11-13-20)16-28-24(32)9-4-14-29-25(33)22-7-1-2-8-23(22)30(26(29)34)17-19-5-3-6-21(15-19)31(35)36/h1-3,5-8,10-13,15H,4,9,14,16-17H2,(H,28,32) |
| Standard InChI Key | NBWXIRYVRPJYSX-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCCC(=O)NCC4=CC=C(C=C4)F |
Introduction
N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a complex organic compound that belongs to the quinazolinone class of heterocyclic compounds. It features a quinazolinone core, which is fused with a benzene ring and substituted with various functional groups, including a fluorobenzyl and a nitrobenzyl group. These structural elements contribute to its unique chemical properties and potential biological activities.
Synthesis
The synthesis of N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide typically involves multiple steps, including the formation of the quinazolinone core and the attachment of the fluorobenzyl and nitrobenzyl groups. These reactions often require specific conditions and reagents to achieve high yields and purity.
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Initial Steps: Formation of the quinazolinone core through condensation reactions.
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Intermediate Steps: Introduction of the fluorobenzyl and nitrobenzyl groups via alkylation reactions.
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Final Steps: Purification and characterization using techniques like NMR and mass spectrometry.
Biological Activities and Applications
N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide exhibits potential biological activities due to its complex structure. The nitrobenzyl group may participate in redox reactions, while the quinazolinone core can interact with biological macromolecules, modulating their activity. This compound is primarily researched for its potential therapeutic applications, including interactions with enzymes or receptors.
| Potential Applications | Description |
|---|---|
| Therapeutic Uses | Potential interactions with enzymes or receptors for therapeutic effects. |
| Biochemical Research | Used in studies to understand biological mechanisms and pathways. |
Comparison with Similar Compounds
N-(4-fluorobenzyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide can be compared with other quinazolinone derivatives that share similar structural features or biological activities. These comparisons help in understanding the unique properties and potential applications of this compound.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-fluorobenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide | C_{20}H_{21}FN_{4}O_{4} | Contains a 4-nitrobenzyl group instead of 3-nitrobenzyl. |
| N-(2-methoxybenzyl)-4-(1-(4-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide | C_{21}H_{23}N_{4}O_{5} | Features a methoxy group instead of fluorine. |
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